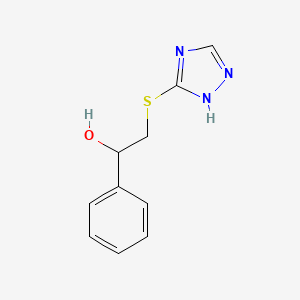

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Antimykotika

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol-Verbindungen wurden auf ihr Potenzial als Antimykotika untersucht. Der Triazolrest ist ein häufiges Merkmal in vielen Antimykotika, wie Fluconazol und Itraconazol, aufgrund seiner Fähigkeit, das Enzym Lanosterol-14α-Demethylase zu hemmen. Diese Hemmung stört die Synthese von Ergosterol, einem Schlüsselbestandteil von Pilzzellmembranen, was zu einer erhöhten Membranpermeabilität und Zelltod führt .

Landwirtschaft: Entwicklung von Pestiziden

In der Landwirtschaft werden diese Verbindungen auf ihre Verwendung in Pestizidformulierungen untersucht. Die strukturelle Ähnlichkeit des Triazolrings mit bestimmten Pflanzenwachstumshormonen ermöglicht es ihm, als Fungizid zu wirken und Nutzpflanzen vor Pilzkrankheiten zu schützen. Zusätzlich könnte der schwefelhaltige Rest die Bindungsaffinität der Verbindung zu Pilzenzymen verbessern und so ihre pestizide Wirksamkeit erhöhen .

Materialwissenschaft: Korrosionsschutz

Die Anwendung von this compound in der Materialwissenschaft umfasst seine Verwendung als Korrosionsinhibitor. Die elektronenreiche Natur des Triazolrings kann die Bildung einer Schutzschicht auf Metalloberflächen erleichtern, wodurch Oxidation und Korrosion verhindert werden. Dies ist besonders nützlich beim Schutz von Metallen, die in rauen industriellen Umgebungen verwendet werden .

Umweltwissenschaften: Abbau von Schadstoffen

Die Forschung in den Umweltwissenschaften hat die Verwendung dieser Verbindungen beim Abbau von Schadstoffen untersucht. Die Triazolderivate können unter UV-Licht als Photokatalysatoren wirken und schädliche organische Moleküle in weniger toxische Substanzen zerlegen. Diese Eigenschaft ist vorteilhaft für die Behandlung von Abwasser und die Entgiftung von Industrieabwässern .

Biochemie: Enzymhemmungsuntersuchungen

In der Biochemie dienen diese Verbindungen als wertvolle Werkzeuge für Enzymhemmungsuntersuchungen. Der Triazolrest kann den Übergangszustand enzymatischer Reaktionen nachahmen, so dass Forscher den Wirkmechanismus verschiedener Enzyme untersuchen können. Dies ist entscheidend für das Verständnis von Stoffwechselwegen und die Entwicklung von Inhibitoren für therapeutische Zwecke .

Pharmakologie: Krebsforschungen

Schliesslich laufen in der Pharmakologie Forschungsprojekte zu den krebshemmenden Eigenschaften dieser Verbindungen. Einige Derivate haben Selektivität gegenüber Krebszelllinien gezeigt, was auf einen potenziellen Einsatz in gezielten Krebstherapien hindeutet. Die Fähigkeit, in bestimmte zelluläre Pfade einzugreifen, macht diese Verbindungen zu vielversprechenden Kandidaten für die Medikamentenentwicklung .

Wirkmechanismus

Target of Action

It is known that triazole compounds, which include 1-phenyl-2-(1h-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol, have diagnostic potential in the fields of organic electronics and organic photovoltaics .

Mode of Action

The mode of action of this compound involves the transformation between the enol and keto forms after excited-state proton transfer . This process is facilitated by two S1/S0 conical intersections with distinct proton transfer . The ESIPT-I reaction is more favorable to occur than the ESIPT-II process .

Biochemical Pathways

The transformation between the enol and keto forms after excited-state proton transfer is a key aspect of its biochemical activity .

Pharmacokinetics

It is known that the presence of a 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of a molecule, thereby improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

The result of the action of this compound involves the whole trajectories decaying to the ground state via the S1S0-1 conical intersection, which involves the ESIPT-I process . This ESIPT-involved efficient deactivation pathway could be partially responsible for the decrease in fluorescence emission .

Action Environment

The properties of the compound, such as its solubility and lipophilicity, which are influenced by the presence of a 1,2,4-triazole moiety, may be affected by environmental factors .

Biochemische Analyse

Biochemical Properties

1-Phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the triazole ring in the compound can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the phenyl group can engage in hydrophobic interactions with protein surfaces, further affecting protein function. These interactions make this compound a valuable tool in studying enzyme mechanisms and protein-ligand interactions .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling proteins. For example, the compound may inhibit kinases or phosphatases, leading to altered phosphorylation states of downstream signaling molecules. This can result in changes in gene expression and cellular metabolism. Additionally, this compound may induce apoptosis in certain cancer cell lines, making it a potential candidate for anticancer research .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The triazole ring can form coordination bonds with metal ions in enzyme active sites, inhibiting enzyme activity. Additionally, the sulfanyl group can undergo redox reactions, influencing the redox state of the cell and affecting enzyme function. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and modulation of cellular pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade under others, leading to a loss of activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anticancer activity or modulation of enzyme function. At high doses, toxic or adverse effects may be observed, including cytotoxicity and organ damage. Threshold effects have been noted, where a certain dosage is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and biotransformation. The compound can be oxidized or reduced, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the compound’s efficacy and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cell membranes. The compound’s hydrophobic phenyl group can also influence its localization within lipid membranes, affecting its accumulation and distribution in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

1-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-9(8-4-2-1-3-5-8)6-15-10-11-7-12-13-10/h1-5,7,9,14H,6H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWQCLTZJZGUYJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CSC2=NC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]ethan-1-amine](/img/structure/B1461819.png)

![2-{[(3-Fluorophenyl)methyl]amino}-3-methylbutanoic acid hydrochloride](/img/structure/B1461820.png)

![4-[2-(Diethylamino)ethoxy]benzoic acid hydrochloride](/img/structure/B1461821.png)

![Methyl 3-{[(3,4-difluorophenyl)methyl]amino}propanoate](/img/structure/B1461822.png)

![2-[(3-Fluorophenyl)methoxy]phenol](/img/structure/B1461824.png)

![6-[3-(Trifluoromethyl)phenyl]-4-pyrimidinol](/img/structure/B1461834.png)

![2-[(4-Chlorophenyl)amino]-4-(3-cyanophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1461835.png)